Methyl 4-(3,4-dicyanophenoxy)benzoate
Description
Properties
Molecular Formula |
C16H10N2O3 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C16H10N2O3/c1-20-16(19)11-2-5-14(6-3-11)21-15-7-4-12(9-17)13(8-15)10-18/h2-8H,1H3 |
InChI Key |
PFMIBVMDIQOCON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dicyanophenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3,4-dicyanophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.
Reduction: Formation of 4-(3,4-diaminophenoxy)benzoate.
Substitution: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.
Scientific Research Applications
Methyl 4-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: Methyl 4-(3,4-dicyanophenoxy)benzoate’s cyano groups are strongly electron-withdrawing, likely increasing electrophilicity and thermal stability compared to methoxy-substituted analogs like (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (). Halogenated analogs, such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2 in ), exhibit reduced reactivity due to the inert bromine substituent, whereas cyano groups may participate in nucleophilic addition or cyclization reactions .
Linker Diversity :
- The compound’s phenoxy linker contrasts with triazine-linked derivatives (e.g., Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate in ). Triazine linkers introduce nitrogen-rich sites for further functionalization but increase molecular weight and synthetic complexity .
Physical Properties
Melting Points and Solubility :
- The lower melting point of triazine-linked benzoates (79–82°C, ) versus rigid quinoline derivatives suggests that bulky substituents or planar structures (e.g., quinolines) enhance crystallinity and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
